molecular formula C11H14N2OS B2826252 1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2168164-70-1

1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2826252
CAS No.: 2168164-70-1
M. Wt: 222.31
InChI Key: XNGPPEDEZVPLTJ-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a thiazole ring and a piperidine ring connected by a prop-2-en-1-one linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 1,3-thiazole with piperidine and an appropriate prop-2-en-1-one derivative. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like thionyl chloride or potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation or pain perception .

Comparison with Similar Compounds

Uniqueness: 1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of thiazole and piperidine rings connected by a prop-2-en-1-one linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-10(14)13-6-3-4-9(8-13)11-12-5-7-15-11/h2,5,7,9H,1,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGPPEDEZVPLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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